
3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromophenyl group and a difluoromethyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazo compound under specific conditions.
Introduction of the bromophenyl group: This step may involve a substitution reaction where a bromophenyl group is introduced to the diazirine ring.
Addition of the difluoromethyl group: This can be done using difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Specific details would require consultation with industrial chemistry resources.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized products.
Reduction: Reduction reactions may involve the removal of halogen atoms or the reduction of the diazirine ring.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while substitution may result in various substituted phenyl derivatives.
科学的研究の応用
Chemistry
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target molecules upon exposure to light.
Chemical Probes: Employed as chemical probes to investigate biological pathways and molecular mechanisms.
Biology
Protein Interaction Studies: Helps in identifying binding sites and interaction partners of proteins.
Enzyme Inhibition: Used to study enzyme mechanisms and inhibition by covalently modifying active sites.
Medicine
Drug Development:
Diagnostic Tools: May be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the synthesis of complex molecules and intermediates.
作用機序
The mechanism of action of 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-3-(difluoromethyl)-3H-diazirine: Similar structure with a chlorophenyl group instead of a bromophenyl group.
3-(4-fluorophenyl)-3-(difluoromethyl)-3H-diazirine: Contains a fluorophenyl group instead of a bromophenyl group.
3-(4-methylphenyl)-3-(difluoromethyl)-3H-diazirine: Features a methylphenyl group in place of the bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine may confer unique reactivity and binding properties compared to similar compounds. This uniqueness can be leveraged in specific scientific and industrial applications.
特性
分子式 |
C8H5BrF2N2 |
|---|---|
分子量 |
247.04 g/mol |
IUPAC名 |
3-(4-bromophenyl)-3-(difluoromethyl)diazirine |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-3-1-5(2-4-6)8(7(10)11)12-13-8/h1-4,7H |
InChIキー |
PSLXXUBALLGDKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)
![tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate](/img/structure/B13457188.png)
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)
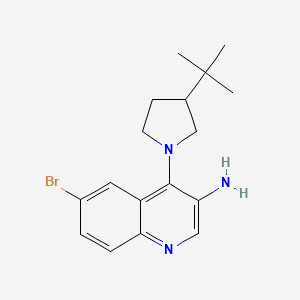
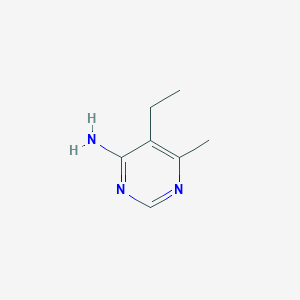
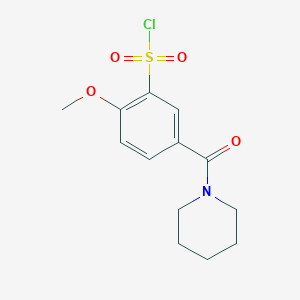
![2-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide monohydrochloride](/img/structure/B13457224.png)
![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)
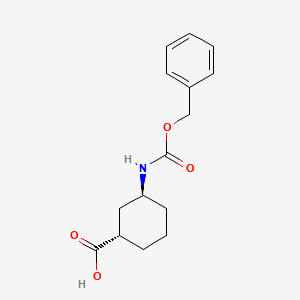
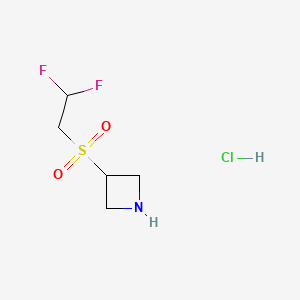
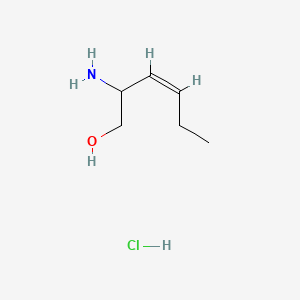
![2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)
